molecular formula C27H26FNO4 B14890260 Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate

Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate

Cat. No.: B14890260
M. Wt: 447.5 g/mol
InChI Key: KXNNBTMXWWLIAO-QZMUEMGWSA-N
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Description

Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound with a unique structure that includes a quinoline ring, a cyclopropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the cyclopropyl and fluorophenyl groups, and the esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring and the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with cyclopropyl and fluorophenyl groups. Examples include:

  • Ethyl (R,E)-7-(2-cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate
  • Ethyl (R,E)-7-(2-cyclopropyl-4-(4-bromophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate

Uniqueness

Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C27H26FNO4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl (E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,21,31H,2,7-8,15-16H2,1H3/b14-13+/t21-/m1/s1

InChI Key

KXNNBTMXWWLIAO-QZMUEMGWSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC(=O)/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O

Canonical SMILES

CCOC(=O)CC(CC(=O)C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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